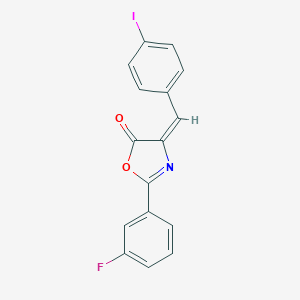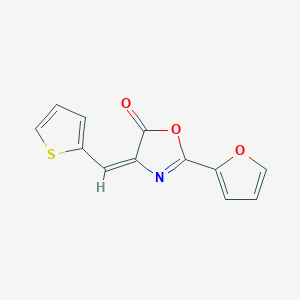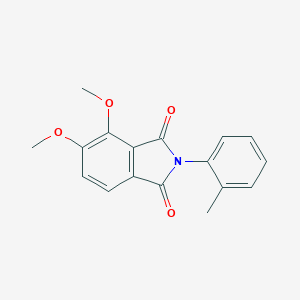
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity. The process may include steps such as heating, solvent extraction, and purification through chromatography .
化学反応の分析
Types of Reactions
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4,5-Dimethoxy-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
- 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methylphenyl group can affect its interaction with molecular targets, making it distinct from other similar compounds .
特性
CAS番号 |
326611-19-2 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.3g/mol |
IUPAC名 |
4,5-dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-10-6-4-5-7-12(10)18-16(19)11-8-9-13(21-2)15(22-3)14(11)17(18)20/h4-9H,1-3H3 |
InChIキー |
UPIXXQHRYWPLAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


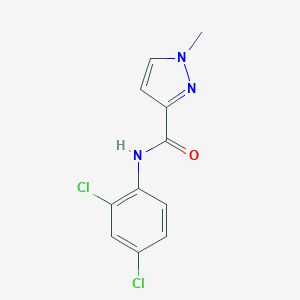
![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
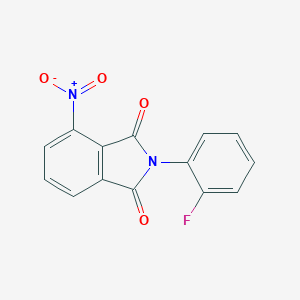
![3-[3-(2,4-dichlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446855.png)
![4,6-dimethyl-3-[3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B446856.png)
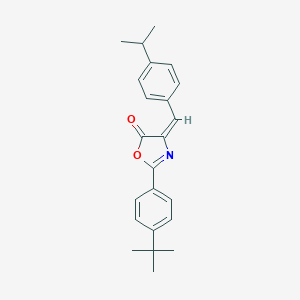
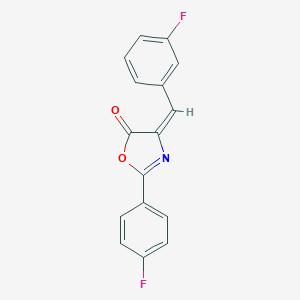
![5-bromo-N-{4-[(5-bromo-2-furoyl)amino]-2,5-dimethoxyphenyl}-2-furamide](/img/structure/B446859.png)
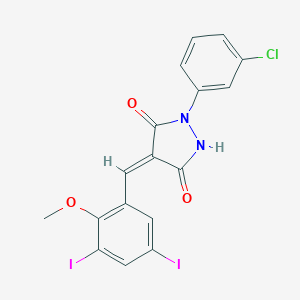
![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)
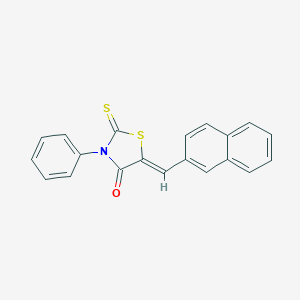
![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)
